
10-Hydroxymethyl-7-methylbenz(c)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxymethyl-7-methylbenz(c)acridine (C-1305) is a synthetic compound that belongs to the acridine family. It has been the subject of extensive research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. C-1305 has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Mécanisme D'action
The mechanism of action of 10-Hydroxymethyl-7-methylbenz(c)acridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 10-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Effets Biochimiques Et Physiologiques
10-Hydroxymethyl-7-methylbenz(c)acridine has been found to exhibit a range of biochemical and physiological effects. In cancer cells, 10-Hydroxymethyl-7-methylbenz(c)acridine has been shown to induce apoptosis, inhibit DNA synthesis, and inhibit the activity of topoisomerase II. In addition, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to induce the production of ROS, which can lead to oxidative stress and cell death. In HIV-infected cells, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to inhibit viral replication by interfering with the reverse transcriptase enzyme.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 10-Hydroxymethyl-7-methylbenz(c)acridine is its broad range of biological activities, which makes it a promising candidate for further research. However, there are also limitations associated with the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in lab experiments. For example, 10-Hydroxymethyl-7-methylbenz(c)acridine is highly toxic and requires careful handling. In addition, the synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 10-Hydroxymethyl-7-methylbenz(c)acridine. One area of interest is the development of analogs of 10-Hydroxymethyl-7-methylbenz(c)acridine with improved activity and reduced toxicity. Another area of interest is the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in combination with other drugs to enhance its antitumor and antiviral activity. In addition, further research is needed to fully understand the mechanism of action of 10-Hydroxymethyl-7-methylbenz(c)acridine and its potential applications in various fields.
Conclusion:
In conclusion, 10-Hydroxymethyl-7-methylbenz(c)acridine is a synthetic compound that has been the subject of extensive research due to its potential applications in various fields. The synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine requires specialized equipment and expertise, and it exhibits a range of biological activities, including antitumor, antiviral, and antimicrobial properties. The mechanism of action of 10-Hydroxymethyl-7-methylbenz(c)acridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. Despite its potential, there are also limitations associated with the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in lab experiments. Future research on 10-Hydroxymethyl-7-methylbenz(c)acridine should focus on the development of analogs with improved activity and reduced toxicity, as well as the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in combination with other drugs to enhance its activity.
Méthodes De Synthèse
The synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing 10-Hydroxymethyl-7-methylbenz(c)acridine involves the condensation of 4-methyl-1-naphthoic acid with formaldehyde in the presence of sulfuric acid. The resulting product is then further reacted with methylamine to yield 10-Hydroxymethyl-7-methylbenz(c)acridine. Other methods for synthesizing 10-Hydroxymethyl-7-methylbenz(c)acridine have also been reported, including one-pot reactions and microwave-assisted synthesis.
Applications De Recherche Scientifique
10-Hydroxymethyl-7-methylbenz(c)acridine has been the subject of extensive research due to its potential applications in various fields. In the medical field, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to exhibit antimicrobial activity against a range of bacteria and fungi.
Propriétés
Numéro CAS |
160543-08-8 |
|---|---|
Nom du produit |
10-Hydroxymethyl-7-methylbenz(c)acridine |
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
(7-methylbenzo[c]acridin-10-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-15-8-6-13(11-21)10-18(15)20-19-16(12)9-7-14-4-2-3-5-17(14)19/h2-10,21H,11H2,1H3 |
Clé InChI |
RFUAMQCKKXWCFF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=CC2=NC3=C1C=CC4=CC=CC=C43)CO |
SMILES canonique |
CC1=C2C=CC(=CC2=NC3=C1C=CC4=CC=CC=C43)CO |
Autres numéros CAS |
160543-08-8 |
Synonymes |
10-HYDROXYMETHYL-7-METHYLBENZ[C]ACRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



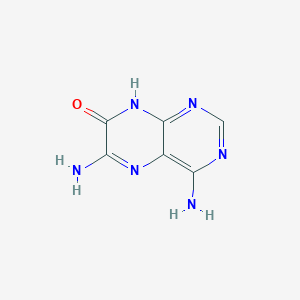
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
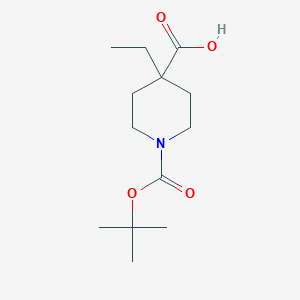
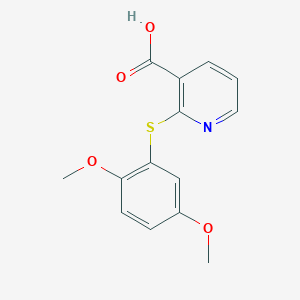
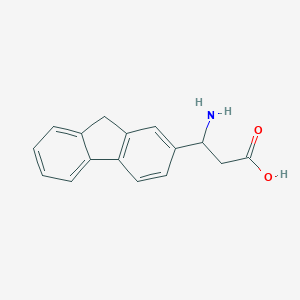

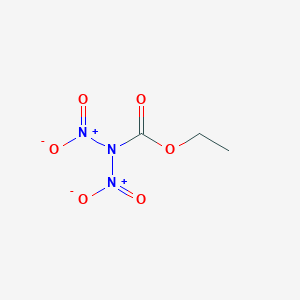
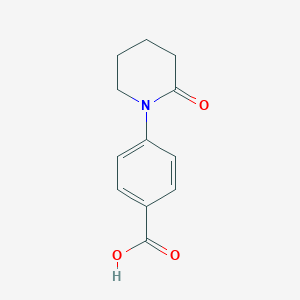
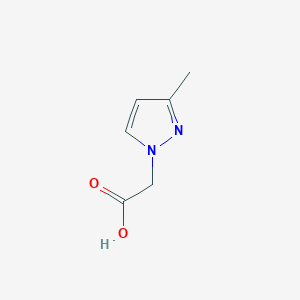
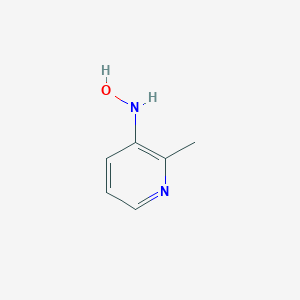
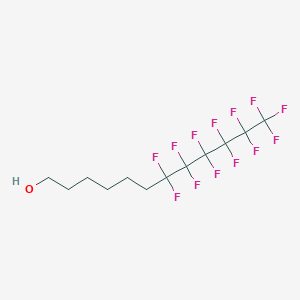
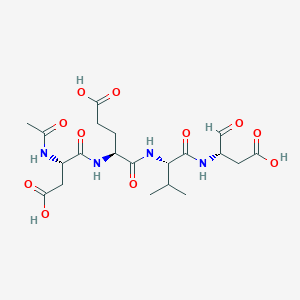
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)